2-Nitro-6-(trifluoromethyl)benzonitrile
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Overview
Description
2-Nitro-6-(trifluoromethyl)benzonitrile is an organic compound with the chemical formula C8H3F3N2O2. It is known for its unique structural features, including a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a nitrile group (-CN). This compound is used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-6-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with the fluorination of p-methyl trichlorotoluene using anhydrous hydrogen fluoride to obtain p-methyl trifluorotoluene. This intermediate is then nitrated with mixed acid to produce 4-methyl-3-nitro benzotrifluoride. Subsequent chlorination and ammonolysis reactions yield the final product .
Industrial Production Methods
Industrial production methods for this compound often follow similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and minimizing production costs while adhering to environmental regulations.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-6-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly involving the nitro group.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Reduction: 2-Amino-6-(trifluoromethyl)benzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Products include nitroso or hydroxylamine derivatives.
Scientific Research Applications
2-Nitro-6-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the manufacture of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Nitro-6-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways, making the compound useful in different applications .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-(trifluoromethyl)benzonitrile: Similar structure but with a fluorine atom instead of a nitro group.
2-Nitro-4-(trifluoromethyl)benzonitrile: Similar structure but with the nitro and trifluoromethyl groups in different positions.
Uniqueness
2-Nitro-6-(trifluoromethyl)benzonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
2-nitro-6-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O2/c9-8(10,11)6-2-1-3-7(13(14)15)5(6)4-12/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZJMLWYQLTJHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745374 |
Source
|
Record name | 2-Nitro-6-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227581-80-7 |
Source
|
Record name | 2-Nitro-6-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227581-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitro-6-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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